molecular formula C14H13ClFNO B1401239 3-Chloro-4-[1-(3-fluorophenyl)ethoxy]aniline CAS No. 833474-53-6

3-Chloro-4-[1-(3-fluorophenyl)ethoxy]aniline

Cat. No. B1401239
CAS RN: 833474-53-6
M. Wt: 265.71 g/mol
InChI Key: ISXMGBPKRGKRBT-UHFFFAOYSA-N
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Description

3-Chloro-4-[1-(3-fluorophenyl)ethoxy]aniline, also known as 3-chloro-4-F-aniline, is a highly versatile compound with numerous applications in the fields of chemistry and biochemistry. It is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. 3-chloro-4-F-aniline is also a valuable starting material for the synthesis of various derivatives and analogues. In addition, it has been used in the synthesis of several important bioactive compounds, such as inhibitors of cyclooxygenase-2 (COX-2) and inhibitors of acetylcholinesterase (AChE).

Scientific Research Applications

Metabolism Studies

  • Metabolism in Animals : 3-Chloro-4-fluorol[14C]aniline, a related compound, has been studied for its metabolic pathways in dogs and rats. In dogs, it was primarily eliminated as 2-amino-4-chloro-5-fluorophenyl sulphate, while in rats, it produced different metabolites including N-(5-chloro-4-fluoro-2-hydroxyphenyl)acetamide and an unidentified metabolite (Baldwin & Hutson, 1980).

Synthesis and Characterization

  • Synthesis Processes : Studies have focused on synthesizing variants of this compound. For instance, a synthesis method for 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline was developed, demonstrating high yield and environmental friendliness (Wen Zi-qiang, 2007).
  • Practical Synthesis for Industrial Production : A practical synthesis process for 3-chloro-4-(3-fluorobenzyloxy)aniline was developed, characterized by cost-effectiveness and minimal waste, suitable for industrial production (Zhang Qingwen, 2011).

Fluorescence Studies

  • Fluorescence Quenching : The fluorescence quenching of boronic acid derivatives by aniline in alcohol environments, including compounds similar to 3-Chloro-4-[1-(3-fluorophenyl)ethoxy]aniline, was studied. This research helps understand the conformational changes and interactions of such compounds (H. S. Geethanjali et al., 2015).

Antimicrobial Activities

  • Evaluation of Antimicrobial Properties : Research has been conducted on the antimicrobial activities of compounds derived from 3-Fluoro-4-(4-phenylpiperazin-l-yl)aniline, showcasing their potential as antimicrobial agents (Meltem Yolal et al., 2012).

Photophysical Studies

  • Photodehalogenation Studies : Studies on the photodehalogenation of chloroanisoles and chloro N,N-dimethylaniline, related to this compound, have revealed insights into the generation of singlet and triplet phenyl cations and potential applications in photochemistry (S. Protti et al., 2012).

Hydroxylation Studies

  • Hydroxylation in Biochemical Pharmacology : Research on the hydroxylation of halo and alkyl substituted anilines, including compounds similar to this compound, has contributed to understanding their biochemical transformations (J. Daly et al., 1968).

Chemical Synthesis

  • Synthesis of Insecticide Novaluron : A study detailed the synthesis of insecticide Novaluron using a derivative of this compound, showcasing its application in agricultural chemistry (Wen Zi-qiang, 2008).

Vibrational Analysis

  • Vibrational Analysis in NLO Materials : Research on vibrational analysis of halogenated anilines, including structures similar to this compound, has been conducted to understand their potential in non-linear optics and electronic applications (B. Revathi et al., 2017).

properties

IUPAC Name

3-chloro-4-[1-(3-fluorophenyl)ethoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFNO/c1-9(10-3-2-4-11(16)7-10)18-14-6-5-12(17)8-13(14)15/h2-9H,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISXMGBPKRGKRBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)F)OC2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10741174
Record name 3-Chloro-4-[1-(3-fluorophenyl)ethoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10741174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

833474-53-6
Record name 3-Chloro-4-[1-(3-fluorophenyl)ethoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10741174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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